
Lysergene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lysergene is an ergot alkaloid, a naturally occurring compound derived from the fungus Claviceps purpurea. It is known for its complex tetracyclic structure and is closely related to other ergot alkaloids such as lysergic acid and lysergine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lysergene involves several steps, starting from simpler precursors. One common method involves the preparation of lysergol, followed by mesylation and subsequent elimination or reduction to form this compound . The key reactions include the formation of a cumulative double bond system and a domino reaction involving palladium-catalyzed cyclization .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using the fungus Claviceps purpurea. The ergot alkaloids are then extracted and purified through various chemical processes . Advances in synthetic biology have also enabled the production of this compound through engineered microbial systems .
Chemical Reactions Analysis
Types of Reactions
Lysergene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form lysergic acid.
Reduction: Reduction reactions can convert this compound to other ergot alkaloids.
Substitution: Various substitution reactions can modify the functional groups on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include lysergic acid, isolysergine, and other related ergot alkaloids .
Scientific Research Applications
Lysergene has a wide range of scientific research applications:
Mechanism of Action
Lysergene exerts its effects primarily through interactions with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor and an agonist at the 5-HT1A receptor . These interactions modulate various neuronal pathways, including those involving serotonin, dopamine, and glutamate .
Comparison with Similar Compounds
Similar Compounds
Lysergic Acid: A closely related ergot alkaloid with similar physiological effects.
Lysergine: Another ergot alkaloid with a similar structure but different pharmacological properties.
Isolysergine: A stereoisomer of lysergine with distinct biological activity.
Uniqueness of Lysergene
Its distinct chemical structure also allows for various modifications, making it a valuable compound for synthetic chemistry .
Properties
CAS No. |
478-91-1 |
|---|---|
Molecular Formula |
C16H16N2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
(6aR)-7-methyl-9-methylidene-4,6,6a,8-tetrahydroindolo[4,3-fg]quinoline |
InChI |
InChI=1S/C16H16N2/c1-10-6-13-12-4-3-5-14-16(12)11(8-17-14)7-15(13)18(2)9-10/h3-6,8,15,17H,1,7,9H2,2H3/t15-/m1/s1 |
InChI Key |
MVCNPXUMKZNDRO-OAHLLOKOSA-N |
Isomeric SMILES |
CN1CC(=C)C=C2[C@H]1CC3=CNC4=CC=CC2=C34 |
Canonical SMILES |
CN1CC(=C)C=C2C1CC3=CNC4=CC=CC2=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


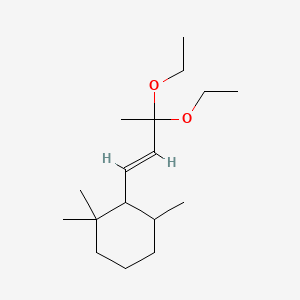
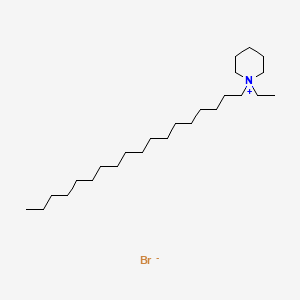

![2,2'-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol]](/img/structure/B12679103.png)
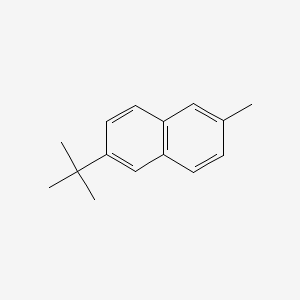
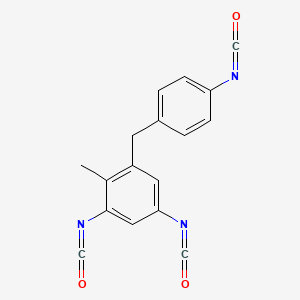
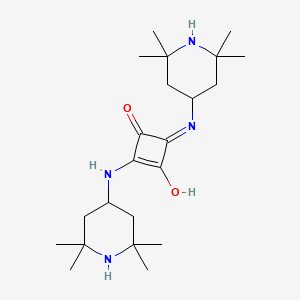

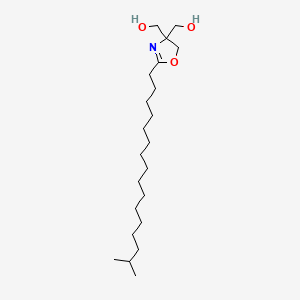
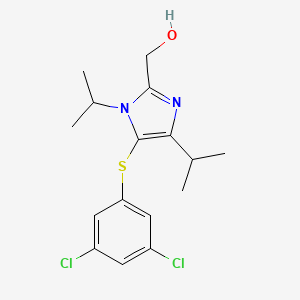
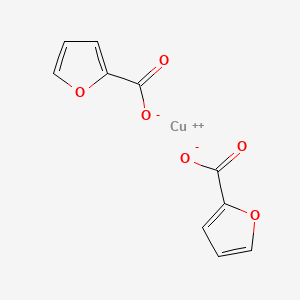
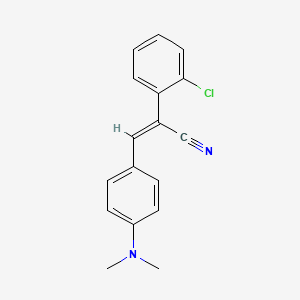
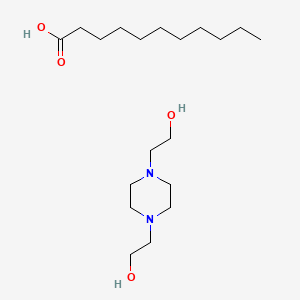
![[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane](/img/structure/B12679151.png)
